[(3R)-4-Acetyloxy-3-bromobutyl] acetate
Description
[(3R)-4-Acetyloxy-3-bromobutyl] acetate is a chiral organic compound characterized by a brominated butyl chain with acetyloxy substituents. Its stereochemistry at the 3R position and bromine atom at the 3rd carbon of the butyl chain differentiate it from simpler esters. The presence of both bromine and acetyloxy groups implies reactivity patterns involving nucleophilic substitution or ester hydrolysis, which are critical in organic transformations .
Properties
CAS No. |
137846-89-0 |
|---|---|
Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
[(3R)-4-acetyloxy-3-bromobutyl] acetate |
InChI |
InChI=1S/C8H13BrO4/c1-6(10)12-4-3-8(9)5-13-7(2)11/h8H,3-5H2,1-2H3/t8-/m1/s1 |
InChI Key |
YRACZZIOCLJETM-MRVPVSSYSA-N |
SMILES |
CC(=O)OCCC(COC(=O)C)Br |
Isomeric SMILES |
CC(=O)OCC[C@H](COC(=O)C)Br |
Canonical SMILES |
CC(=O)OCCC(COC(=O)C)Br |
Synonyms |
1,4-Butanediol,2-bromo-,diacetate,(R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
(a) [(2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl] Acetate (CAS 76855-69-1)
- Structure: Features an azetidinone (4-membered lactam) ring with a tert-butyldimethylsilyl (TBS)-protected hydroxyl group and an acetate ester.
- Key Differences: The TBS group enhances steric protection compared to the bromine in the target compound, reducing susceptibility to nucleophilic attack.
- Applications : Used in laboratory research, particularly for stereoselective synthesis of complex molecules.
(b) (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl Acetate
- Structure: Contains a 4-methoxyphenyl and 3-vinylphenyl substituents on an azetidinone core.
- Absolute stereochemistry (3R,4S) was confirmed via X-ray diffraction, emphasizing the role of crystallography in resolving chiral centers .
- Applications: Intermediate in paclitaxel analog synthesis, highlighting the relevance of acetate-bearing azetidinones in oncology drug development .
(c) (3R)-1-Octen-3-yl Acetate (CAS 22658-80-6)
- Structure: A monoterpene ester with an octenyl chain and 3R stereochemistry.
- Key Differences :
Physico-Chemical and Reactivity Comparison
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